1H-indazol-5-ylthiourea
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Overview
Description
1H-Indazol-5-ylthiourea is a heterocyclic compound with the molecular formula C8H8N4S. It is characterized by the presence of an indazole ring fused with a thiourea moiety.
Preparation Methods
The synthesis of 1H-indazol-5-ylthiourea typically involves the reaction of 1H-indazol-5-ylamine with thiocarbonyldiimidazole in dichloromethane at room temperature. The reaction proceeds through the formation of an intermediate, which is subsequently treated with ammonia in dichloromethane to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1H-Indazol-5-ylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the thiourea group, allowing for the introduction of various substituents. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1H-indazol-5-ylthiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the indazole ring can interact with various biological pathways, modulating cellular processes . These interactions contribute to the compound’s biological activities, including its anticancer and antibacterial effects.
Comparison with Similar Compounds
1H-Indazol-5-ylthiourea can be compared with other similar compounds, such as:
1H-Indazole: A parent compound with a simpler structure but lacking the thiourea moiety.
1H-Indazol-3-ylthiourea: A structural isomer with the thiourea group attached at a different position on the indazole ring.
Imidazole derivatives: Compounds with a similar heterocyclic structure but different functional groups. The uniqueness of this compound lies in its specific combination of the indazole and thiourea moieties, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1H-indazol-5-ylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-8(13)11-6-1-2-7-5(3-6)4-10-12-7/h1-4H,(H,10,12)(H3,9,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOSCSKDQWDTIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)N)C=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401467 |
Source
|
Record name | 1H-indazol-5-ylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
381211-81-0 |
Source
|
Record name | N-1H-Indazol-5-ylthiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=381211-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-indazol-5-ylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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